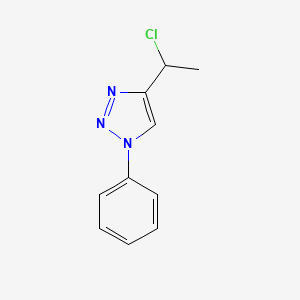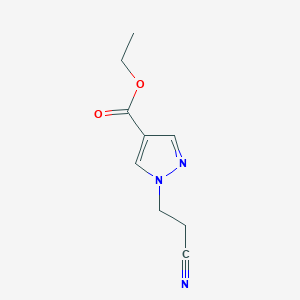![molecular formula C9H9BrN2O B1378379 5-Brom-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin CAS No. 1427503-67-0](/img/structure/B1378379.png)
5-Brom-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1427503-67-0. It has a molecular weight of 241.09 . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 . This code provides a unique identifier for the molecule’s structure.Physical and Chemical Properties Analysis
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 241.09 .Wissenschaftliche Forschungsanwendungen
Krebstherapie: FGFR-Hemmung
5-Brom-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin: Derivate wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) identifiziert, der an verschiedenen Arten von Tumoren beteiligt ist . Die abnorme Aktivierung von FGFR-Signalwegen ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs . Verbindungen, die von diesem Pyrrolopyridin-Gerüst abgeleitet sind, haben vielversprechende Ergebnisse bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose gezeigt, was sie für die Forschung zur Krebstherapie bedeutsam macht.
Organentwicklung und Angiogenese
Die FGF–FGFR-Achse, die durch Pyrrolopyridin-Derivate moduliert werden kann, spielt eine entscheidende Rolle bei der Organentwicklung und Angiogenese . Die Forschung an diesen Verbindungen könnte zu Durchbrüchen in der regenerativen Medizin und bei der Behandlung von Krankheiten führen, die diese physiologischen Prozesse betreffen.
Zellproliferation und -migration
Verbindungen, die auf der Pyrrolopyridin-Struktur basieren, haben nachweislich einen Einfluss auf die Zellproliferation und -migration . Dies ist besonders relevant im Studium der Wundheilung, der Gewebezüchtung und der Entwicklung von Antimetastasierungsmitteln.
Gezielte Krebstherapie
Die Spezifität von Pyrrolopyridin-Derivaten bei der gezielten Ansteuerung von FGFR-Isoformen macht sie zu attraktiven Kandidaten für die gezielte Krebstherapie . Ihr Potenzial, Krebszellen selektiv zu hemmen und gleichzeitig gesunde Zellen zu schonen, ist ein Bereich intensiver Forschungsaktivitäten.
Chemische Synthese und Wirkstoffdesign
Als Baustein ist This compound wertvoll bei der Synthese komplexer organischer Verbindungen . Seine Reaktivität und seine strukturellen Merkmale machen es für die Herstellung einer Vielzahl pharmakologisch aktiver Moleküle geeignet.
Pharmakokinetik und Wirkstoffoptimierung
Das niedrige Molekulargewicht und die strukturelle Anpassungsfähigkeit von Pyrrolopyridin-Derivaten erleichtern ihren Einsatz in pharmakokinetischen Studien und der Wirkstoffoptimierung . Diese Verbindungen können modifiziert werden, um ihre Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME)-Eigenschaften zu verbessern, die für eine erfolgreiche Arzneimittelentwicklung entscheidend sind.
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are often upregulated in various types of tumors .
Pharmacokinetics
Its molecular weight is 24109 , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemische Analyse
Biochemical Properties
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can modulate their activity, leading to changes in downstream signaling events .
Cellular Effects
The effects of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways such as the FGFR (fibroblast growth factor receptor) pathway, which is often dysregulated in cancer .
Molecular Mechanism
At the molecular level, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of target enzymes, such as kinases, preventing their normal function. Additionally, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
The effects of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Studies have shown that 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity. At higher doses, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The study of these metabolic pathways can provide insights into the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-bromo-6-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBCFVYXAPGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(N=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


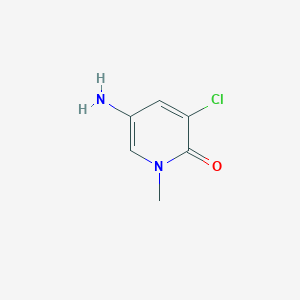

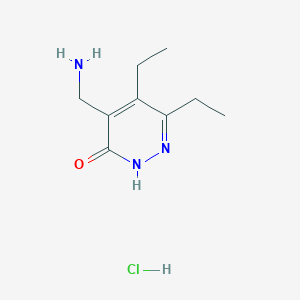
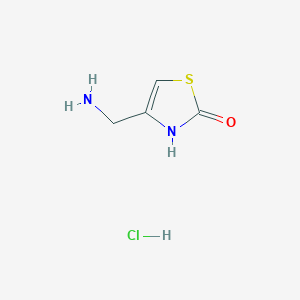

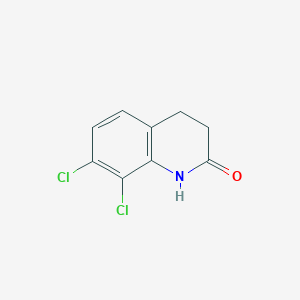
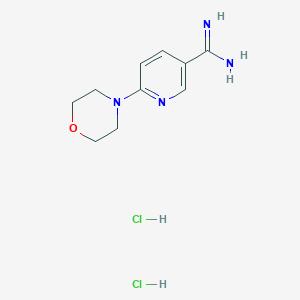

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
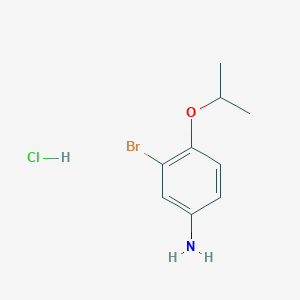
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
